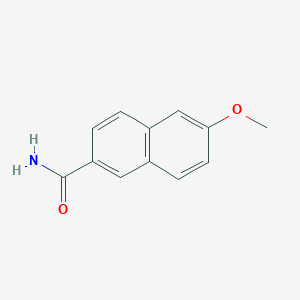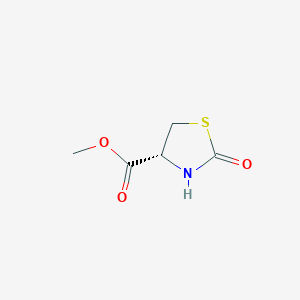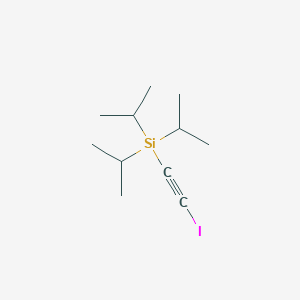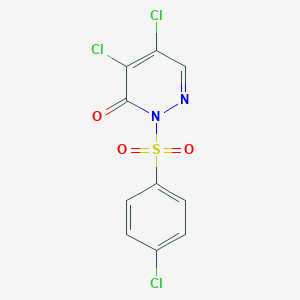
3(2H)-Pyridazinone, 4,5-dichloro-2-((4-chlorophenyl)sulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3(2H)-Pyridazinone, 4,5-dichloro-2-((4-chlorophenyl)sulfonyl)- is a chemical compound that has garnered significant attention in the field of scientific research. It is a pyridazinone derivative that has been synthesized using various methods and has been studied for its potential applications in several fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-chlorophenyl)sulfonyl)- is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins involved in the pathogenesis of various diseases.
Biochemische Und Physiologische Effekte
Studies have shown that 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-chlorophenyl)sulfonyl)- exhibits various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. It has also been shown to have a positive effect on the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-chlorophenyl)sulfonyl)- in lab experiments include its potential as a therapeutic agent and its ability to inhibit certain enzymes or proteins. However, limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-chlorophenyl)sulfonyl)-. These include further studies on its mechanism of action, its potential as a therapeutic agent, and its use in combination with other drugs. Additionally, studies could be conducted on its potential use in agriculture as a pesticide or herbicide.
Synthesemethoden
The synthesis of 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-chlorophenyl)sulfonyl)- has been achieved through various methods, including the reaction of 4-chlorobenzenesulfonyl chloride with 3,6-dichloropyridazine-4(1H)-one in the presence of a base. Another method involves the reaction of 4-chlorobenzenesulfonyl chloride with 3,6-dichloro-4-hydroxypyridazine in the presence of a base and then cyclization of the resulting compound.
Wissenschaftliche Forschungsanwendungen
3(2H)-Pyridazinone, 4,5-dichloro-2-((4-chlorophenyl)sulfonyl)- has been studied for its potential applications in various scientific research fields. It has been shown to exhibit anti-inflammatory, antitumor, and antimicrobial activities. It has also been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and inflammation.
Eigenschaften
CAS-Nummer |
155164-60-6 |
|---|---|
Produktname |
3(2H)-Pyridazinone, 4,5-dichloro-2-((4-chlorophenyl)sulfonyl)- |
Molekularformel |
C10H5Cl3N2O3S |
Molekulargewicht |
339.6 g/mol |
IUPAC-Name |
4,5-dichloro-2-(4-chlorophenyl)sulfonylpyridazin-3-one |
InChI |
InChI=1S/C10H5Cl3N2O3S/c11-6-1-3-7(4-2-6)19(17,18)15-10(16)9(13)8(12)5-14-15/h1-5H |
InChI-Schlüssel |
WQWFRUBZAGGLAR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)N2C(=O)C(=C(C=N2)Cl)Cl)Cl |
Kanonische SMILES |
C1=CC(=CC=C1S(=O)(=O)N2C(=O)C(=C(C=N2)Cl)Cl)Cl |
Andere CAS-Nummern |
155164-60-6 |
Synonyme |
4,5-dichloro-2-[(4-chlorophenyl)sulfonyl]-3(2H)-Pyridazinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



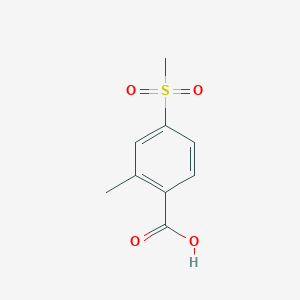
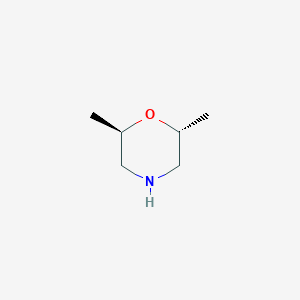

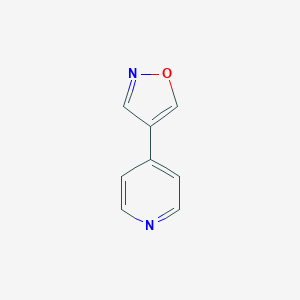
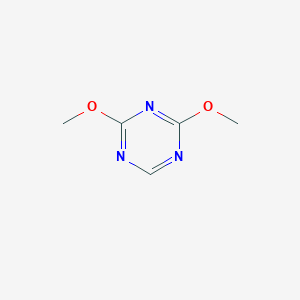
![[(2R,3S,4S,5R,6S)-6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B185809.png)
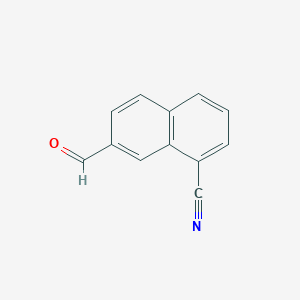

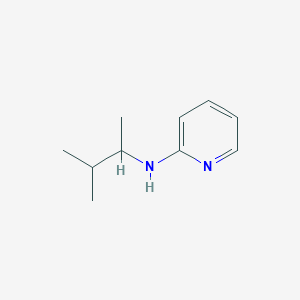
![benzyl (2S)-2-[[(1S)-1-methoxycarbonyl-3-methylsulfanyl-propyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B185821.png)
![2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B185822.png)
